molecular formula C10H16BrN B1282772 1-Butyl-4-methylpyridinium bromide CAS No. 65350-59-6

1-Butyl-4-methylpyridinium bromide

Cat. No.: B1282772
CAS No.: 65350-59-6
M. Wt: 230.14 g/mol
InChI Key: UWVZAZVPOZTKNM-UHFFFAOYSA-M
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Description

1-Butyl-4-methylpyridinium bromide is an organic compound containing bromine. It is commonly used as an ionic liquid and has the chemical formula C10H16BrN. This compound is known for its good solubility in water and organic solvents, making it useful in various chemical applications .

Mechanism of Action

Target of Action

1-Butyl-4-methylpyridinium bromide is an organic compound that contains bromine . It is often used as a catalyst and in ionic liquids . It can promote chemical reactions in organic synthesis and has applications in the field of electrochemistry . .

Mode of Action

It is known to be involved in promoting chemical reactions in organic synthesis . This suggests that it may interact with its targets to facilitate or accelerate certain chemical reactions.

Biochemical Pathways

Given its role in promoting chemical reactions in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used to catalyze.

Result of Action

Given its role in promoting chemical reactions, it likely influences the formation of various chemical products in the reactions it catalyzes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has good solubility at room temperature in water and organic solvents . It also has a relatively low vapor pressure but can evaporate under heating conditions . Therefore, factors such as temperature, solvent, and atmospheric conditions can influence its action and stability.

Preparation Methods

1-Butyl-4-methylpyridinium bromide can be synthesized by reacting 4-methylpyridine with 1-bromobutane. The reaction typically involves dissolving 4-methylpyridine in an appropriate solvent and then heating it with 1-bromobutane at a suitable temperature and reaction time. After the reaction, the product is obtained through crystallization or filtration .

Chemical Reactions Analysis

1-Butyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out at elevated temperatures.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-4-methylpyridinium bromide has several scientific research applications:

Comparison with Similar Compounds

1-Butyl-4-methylpyridinium bromide can be compared with other similar compounds such as:

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Butyl-1-methylpyrrolidinium bromide
  • 1-Ethyl-3-methylimidazolium bromide

These compounds share similar properties as ionic liquids but differ in their chemical structures and specific applications. This compound is unique due to its specific combination of butyl and methyl groups on the pyridinium ring, which influences its solubility and reactivity .

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZAZVPOZTKNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049345
Record name 1-Butyl-4-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65350-59-6
Record name 1-Butyl-4-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-butyl-4-methylpyridinium bromide influence its melting point compared to its hexafluorophosphate counterpart?

A1: The crystal structure of this compound ([b4mpy]Br) reveals strong, directional hydrogen bonds between the cation and anion []. These strong interactions contribute to a higher melting point compared to the 1-butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF6]). The [PF6]⁻ anion, being larger and more diffuse in charge, forms weaker interactions with the cation, leading to a lower melting point []. This highlights how anion choice significantly impacts the physical properties of these salts.

Q2: Can computational chemistry be used to predict the properties of this compound?

A2: Yes, computational studies can provide insights into the behavior of this compound. For instance, a study investigated the adsorption of [b4mpy]Br on a boron nitride nano-cage using computational methods []. While this specific study doesn't directly analyze the properties of isolated [b4mpy]Br, it demonstrates the applicability of computational chemistry techniques to study its interactions with other materials. Such simulations can be extended to predict various properties of the compound, including its reactivity, stability, and interactions with different solvents or biological systems.

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